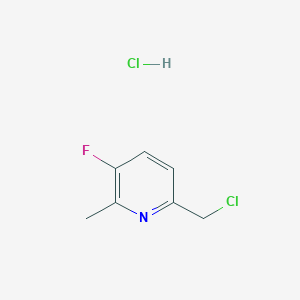
6-(Chloromethyl)-3-fluoro-2-methylpyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Chloromethyl)-3-fluoro-2-methylpyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This compound, in particular, is characterized by the presence of a chloromethyl group at the 6th position, a fluorine atom at the 3rd position, and a methyl group at the 2nd position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-fluoro-2-methylpyridine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-2-methylpyridine. This can be achieved through various methods, including the fluorination of 2-methylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Chloromethylation: The next step involves the introduction of the chloromethyl group at the 6th position of the pyridine ring. This can be accomplished using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the chloromethylated product with hydrochloric acid (HCl) to enhance its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the synthesis and minimize by-products.
化学反应分析
Types of Reactions
6-(Chloromethyl)-3-fluoro-2-methylpyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methyl derivatives.
科学研究应用
6-(Chloromethyl)-3-fluoro-2-methylpyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
作用机制
The mechanism of action of 6-(Chloromethyl)-3-fluoro-2-methylpyridine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues.
Pathways Involved: The compound can affect signaling pathways by altering the activity of key proteins involved in cellular communication and metabolic processes.
相似化合物的比较
Similar Compounds
6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrochloride: Similar structure with a bromine atom instead of chlorine.
6-(Chloromethyl)-3-chloro-2-methylpyridine hydrochloride: Similar structure with an additional chlorine atom at the 3rd position.
6-(Chloromethyl)-3-fluoro-2-ethylpyridine hydrochloride: Similar structure with an ethyl group instead of a methyl group at the 2nd position.
Uniqueness
6-(Chloromethyl)-3-fluoro-2-methylpyridine hydrochloride is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both chloromethyl and fluorine groups enhances its ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C7H8Cl2FN |
|---|---|
分子量 |
196.05 g/mol |
IUPAC 名称 |
6-(chloromethyl)-3-fluoro-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C7H7ClFN.ClH/c1-5-7(9)3-2-6(4-8)10-5;/h2-3H,4H2,1H3;1H |
InChI 键 |
KKJALURGFIPYKK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)CCl)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


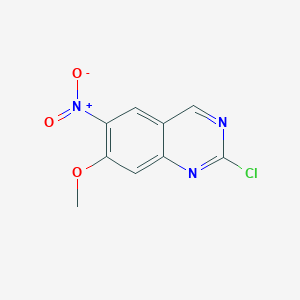

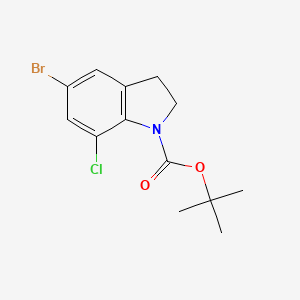
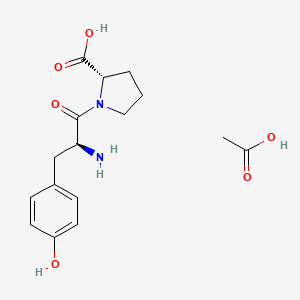
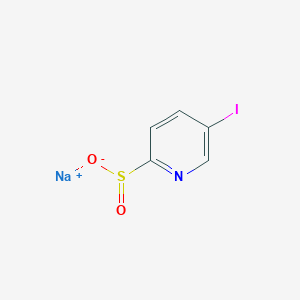
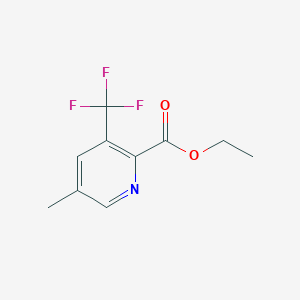
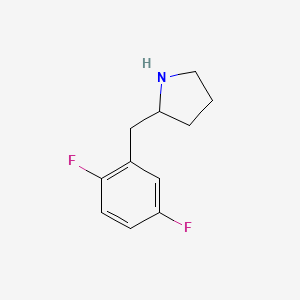
![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
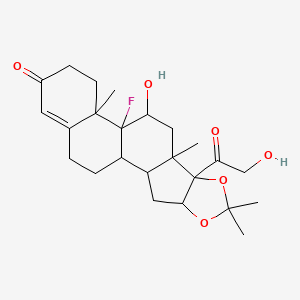
![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)
![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)
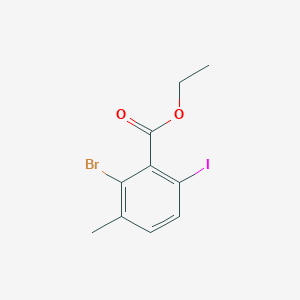
![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)
